molecular formula C18H22BrN3O2S B2923097 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide CAS No. 923122-51-4

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide

Cat. No.: B2923097
CAS No.: 923122-51-4
M. Wt: 424.36
InChI Key: UZUNIZXUNWWAPK-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromobenzyl group, a thioether linkage, a hydroxymethyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide typically involves multiple steps:

    Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to form 4-bromobenzyl derivatives.

    Thioether Formation: The bromobenzyl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Imidazole Ring Formation: The next step involves the formation of the imidazole ring through cyclization reactions.

    Hydroxymethylation: The imidazole compound is then hydroxymethylated using formaldehyde or other suitable reagents.

    Acetamide Formation: Finally, the compound is reacted with cyclopentylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents used.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The thioether linkage and hydroxymethyl group further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-bromobenzyl)thio)acetohydrazide
  • 2-((4-bromobenzyl)oxy)benzaldehyde
  • 2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c19-14-7-5-13(6-8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-3-1-2-4-15/h5-9,15,23H,1-4,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNIZXUNWWAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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